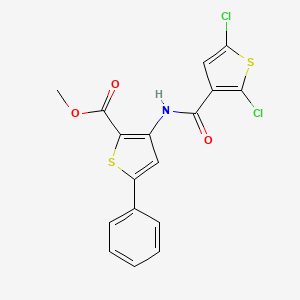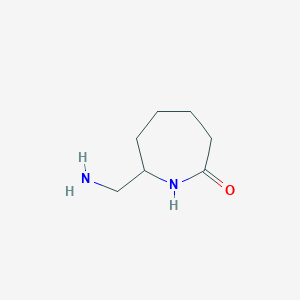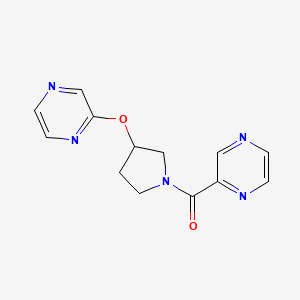
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It likely contains a thiophene group, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also seems to have carboxamide and carboxylate functional groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The thiophene rings might be involved in electrophilic aromatic substitution reactions, while the carboxamide and carboxylate groups could participate in various acid-base and nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate, a thiophene derivative, has notable applications in the field of chemical synthesis. One study demonstrated its use in creating thiophene-2,4-diols, leading to the production of 3,5-dialkoxythiophene-2-carboxylic acids. These acids could be transformed into ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's utility in diverse chemical reactions (Corral & Lissavetzky, 1984).
Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate, have been assessed for their genotoxic and carcinogenic potentials. A study employing in vitro and in silico methodologies found that these compounds do not exhibit positive responses in Ames tests for mutagenicity, and DNA damage was observed only at high concentrations in specific assays. This research is vital in understanding the safety profile of thiophene derivatives in pharmaceutical and chemical products (Lepailleur et al., 2014).
Anticonvulsant Properties
Research into anticonvulsant enaminones has included derivatives similar to Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate. These studies focus on understanding the crystal structures of such compounds and their implications for anticonvulsant properties, contributing to the development of new pharmaceutical agents (Kubicki, Bassyouni, & Codding, 2000).
Polymer Solar Cells
In the field of renewable energy, specifically polymer solar cells, thiophene derivatives have shown promise. A study highlighted the use of a methyl thiophene-3-carboxylate-based polymer in creating efficient, non-fullerene-type polymer solar cells. This research underscores the potential of thiophene derivatives in developing new materials for solar energy applications (Park et al., 2017).
Antipathogenic Activity
Thiophene derivatives have been studied for their antipathogenic properties, particularly against bacterial strains capable of forming biofilms. This research could pave the way for developing new antimicrobial agents with enhanced antibiofilm capabilities, a critical need in the fight against resistant bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S2/c1-23-17(22)14-11(8-12(24-14)9-5-3-2-4-6-9)20-16(21)10-7-13(18)25-15(10)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXTZEITLPRVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine](/img/structure/B2923169.png)
![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2923171.png)


![methyl 2-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2923176.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)